4-Chloro-N-methyl-6-(2-methylpropyl)pyrimidin-2-amine
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Overview
Description
4-Chloro-N-methyl-6-(2-methylpropyl)pyrimidin-2-amine is an organic compound belonging to the class of pyrimidines. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a chloro group at position 4, a methyl group at position N, and a 2-methylpropyl group at position 6 of the pyrimidine ring. It has a molecular formula of C₉H₁₄ClN₃ and a molecular weight of 199.68 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-methyl-6-(2-methylpropyl)pyrimidin-2-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate precursors such as β-diketones and amidines under acidic or basic conditions.
Introduction of the Chloro Group: The chloro group at position 4 can be introduced via chlorination reactions using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
N-Methylation: The methyl group at the nitrogen atom can be introduced through methylation reactions using methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂).
Alkylation at Position 6: The 2-methylpropyl group can be introduced through alkylation reactions using appropriate alkyl halides under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-methyl-6-(2-methylpropyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at position 4 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify the functional groups attached to the pyrimidine ring.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles can be used under anhydrous conditions.
Oxidation Reactions: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under controlled conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be formed.
Oxidation Products: Oxidation can yield pyrimidine N-oxides or carboxylic acid derivatives.
Reduction Products: Reduction can yield amine derivatives or dehalogenated products.
Scientific Research Applications
4-Chloro-N-methyl-6-(2-methylpropyl)pyrimidin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-N-methyl-6-(2-methylpropyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in nucleic acid synthesis or signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chloro-6-methylpyrimidine: This compound has a similar structure but lacks the N-methyl and 2-methylpropyl groups.
4-Chloro-6-(methylamino)pyrimidine: This compound has a similar structure but lacks the 2-methylpropyl group.
Uniqueness
4-Chloro-N-methyl-6-(2-methylpropyl)pyrimidin-2-amine is unique due to the presence of both the N-methyl and 2-methylpropyl groups, which can influence its chemical reactivity and biological activity. These structural features may enhance its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .
Properties
Molecular Formula |
C9H14ClN3 |
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Molecular Weight |
199.68 g/mol |
IUPAC Name |
4-chloro-N-methyl-6-(2-methylpropyl)pyrimidin-2-amine |
InChI |
InChI=1S/C9H14ClN3/c1-6(2)4-7-5-8(10)13-9(11-3)12-7/h5-6H,4H2,1-3H3,(H,11,12,13) |
InChI Key |
NYFUBUWLWQOGRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC(=NC(=N1)NC)Cl |
Origin of Product |
United States |
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